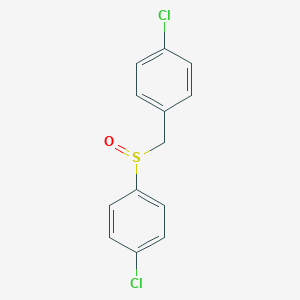

p-Chlorobenzyl-p-chlorophenyl sulfoxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[(4-chlorophenyl)sulfinylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2OS/c14-11-3-1-10(2-4-11)9-17(16)13-7-5-12(15)6-8-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBAOLWSMWCAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042258 | |

| Record name | p-Chlorobenzyl-p-chlorophenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7047-28-1 | |

| Record name | p-Chlorobenzyl-p-chlorophenyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007047281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC221139 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorobenzyl-p-chlorophenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-CHLOROBENZYL-P-CHLOROPHENYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DVU8XKP5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of p-Chlorobenzyl-p-chlorophenyl sulfoxide (CAS 7047-28-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chlorobenzyl-p-chlorophenyl sulfoxide, identified by the CAS number 7047-28-1 and also known as Chlorbenside sulfoxide, is a chemical compound with potential applications in various scientific fields. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and reported biological activities. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. A summary of its key properties is provided in the tables below. It is important to note that while some experimental data is available, many properties are computationally predicted and should be considered as estimates.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 7047-28-1 | - |

| IUPAC Name | 1-chloro-4-[[(4-chlorophenyl)methyl]sulfinyl]benzene | [PubChem][1] |

| Synonyms | Chlorbenside sulfoxide, this compound | [PubChem][1] |

| Molecular Formula | C₁₃H₁₀Cl₂OS | [PubChem][1] |

| Appearance | White solid (for the related compound Chlorbenside) | [HPC Standards] |

| Melting Point | 124 - 127 °C | [HPC Standards] |

| Boiling Point | 446.4 °C at 760 mmHg | [ChemicalBook][2] |

| Density | 1.42 g/cm³ | [ChemicalBook][2] |

Computed Physicochemical Properties

The following table summarizes the computationally derived properties of this compound, providing insights into its molecular characteristics and potential behavior in various systems.

| Property | Value | Source |

| Molecular Weight | 285.19 g/mol | [PubChem][1] |

| XLogP3-AA (LogP) | 4.5 | [PubChem][1] |

| Hydrogen Bond Donor Count | 0 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 1 | [PubChem][1] |

| Rotatable Bond Count | 3 | [PubChem][1] |

| Exact Mass | 283.982942 g/mol | [PubChem][1] |

| Monoisotopic Mass | 283.982942 g/mol | [PubChem][1] |

| Topological Polar Surface Area | 17.1 Ų | [PubChem][1] |

| Heavy Atom Count | 17 | [PubChem][1] |

| Complexity | 324 | [PubChem][1] |

Synthesis

The primary route for the synthesis of this compound involves the oxidation of its corresponding sulfide precursor, p-chlorobenzyl p-chlorophenyl sulfide (Chlorbenside).[3]

General Experimental Protocol: Oxidation of p-Chlorobenzyl p-Chlorophenyl Sulfide

This protocol is based on the general method for oxidizing thioethers to sulfoxides.[3]

Materials:

-

p-Chlorobenzyl p-chlorophenyl sulfide

-

Oxidizing agent (e.g., hydrogen peroxide or meta-chloroperoxybenzoic acid - mCPBA)

-

Solvent (e.g., glacial acetic acid or dichloromethane)

-

Sodium bicarbonate solution (for workup with mCPBA)

-

Sodium sulfite solution (for quenching excess peroxide)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for purification (e.g., ethanol for recrystallization or a suitable solvent system for column chromatography)

Procedure:

-

Dissolve p-chlorobenzyl p-chlorophenyl sulfide in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of the oxidizing agent to the cooled solution while stirring. The reaction is typically exothermic.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any excess oxidizing agent. For hydrogen peroxide, add a saturated solution of sodium sulfite. For mCPBA, wash the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Workflow for Synthesis:

Biological Activity

General Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method for determining the MIC of a compound against bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

Positive control antibiotic (e.g., ampicillin)

-

Negative control (broth with DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the wells of a 96-well plate using MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for the sterility control) with the bacterial suspension.

-

Include a positive control (antibiotic) and a negative control (broth with DMSO) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for MIC Determination:

References

An In-depth Technical Guide on the Physical and Chemical Properties of p-Chlorobenzyl-p-chlorophenyl sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Chlorobenzyl-p-chlorophenyl sulfoxide is a chiral organosulfur compound containing two p-chlorinated phenyl rings. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential biological activities. Due to the limited availability of specific experimental data for this exact molecule, this guide also incorporates data from closely related compounds to provide a comparative context. Detailed experimental protocols for synthesis and relevant biological assays are also presented.

Chemical Identity and Structure

-

IUPAC Name: 1-chloro-4-[[(4-chlorophenyl)sulfinyl]methyl]benzene[1]

-

CAS Number: 7047-28-1[1]

-

Molecular Weight: 285.19 g/mol [2]

-

Synonyms: Chlorbenside sulfoxide, p-Chlorobenzyl p-chlorophenyl sulfoxide, NSC 221139[1]

Physical Properties

Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 285.19 g/mol | PubChem[2] |

| XLogP3-AA (LogP) | 4.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 283.98289 | PubChem[1] |

| Monoisotopic Mass | 283.98289 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 17 | PubChem[1] |

| Complexity | 291 | PubChem[1] |

Experimental Physical Properties of Related Compounds

For comparative purposes, the following table lists the experimental physical properties of related sulfoxides.

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 4-Chlorophenyl methyl sulfoxide | 45.0 - 46.3 | 135 - 136 @ 5 Torr |

| Bis(p-chlorophenyl) sulfoxide | 141 - 144 | - |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the sulfoxide functional group and the two chlorophenyl rings.

-

Oxidation: The sulfoxide can be further oxidized to the corresponding sulfone, p-chlorobenzyl-p-chlorophenyl sulfone. This is a common reaction for sulfoxides.

-

Reduction: The sulfoxide can be reduced back to the corresponding sulfide, p-chlorobenzyl-p-chlorophenyl sulfide.

-

Chirality: The sulfur atom in the sulfoxide group is a stereocenter, meaning this compound can exist as two enantiomers, (R)- and (S)-isomers. The separation of these enantiomers can be achieved using chiral chromatography techniques.[3][4][5][6]

-

Reactivity of the Sulfoxide Group: The sulfoxide group is polar and can participate in various chemical reactions, including Pummerer rearrangements and reactions with strong acids. The electron-withdrawing nature of the two p-chlorophenyl groups influences the nucleophilicity and reactivity of the sulfur atom.

Synthesis

The most common method for the synthesis of aryl sulfoxides is the controlled oxidation of the corresponding sulfide.

General Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of methyl phenyl sulfoxide and can be modified for the synthesis of this compound.[7]

Materials:

-

p-Chlorobenzyl-p-chlorophenyl sulfide

-

Hydrogen peroxide (30% solution) or meta-chloroperbenzoic acid (m-CPBA)

-

Glacial acetic acid (if using H₂O₂) or a suitable solvent like dichloromethane (for m-CPBA)

-

Sodium bicarbonate solution

-

Sodium sulfite solution

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol or other suitable solvent for recrystallization

-

Silica gel for column chromatography (optional)

Procedure:

-

Dissolution: Dissolve p-Chlorobenzyl-p-chlorophenyl sulfide in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Addition of Oxidizing Agent: Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of the oxidizing agent (e.g., 30% H₂O₂ or m-CPBA dissolved in a suitable solvent) to the cooled solution while stirring. Maintain the temperature at 0°C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Quenching: Once the reaction is complete, quench any excess oxidizing agent. If using H₂O₂, no quenching is typically needed. If using m-CPBA, wash the reaction mixture with a saturated sodium bicarbonate solution and then a sodium sulfite solution.

-

Extraction: Extract the product into an organic solvent like dichloromethane. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]

Spectroscopic Properties

Specific spectroscopic data for this compound is not available. The following are expected characteristics based on its structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the two different chlorophenyl rings and a characteristic signal for the methylene (-CH₂-) protons adjacent to the sulfoxide group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons in the two chlorophenyl rings and the methylene carbon.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the S=O stretch in sulfoxides is expected in the region of 1030-1070 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of fragments such as the chlorophenyl and chlorobenzyl groups.

Biological Activity and Potential Applications

This compound has been investigated for several biological activities, suggesting its potential in agriculture and medicine.

Insecticidal and Acaricidal Activity

This compound has been identified as an acaricide, with methods developed for detecting its residues on agricultural products like apples.[9] This suggests its use as a pesticide.

Antimicrobial Activity: Quorum Sensing Inhibition

Some studies indicate that sulfoxides can act as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa.[10][11] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and behaviors such as biofilm formation and virulence factor production. By inhibiting quorum sensing, this compound could potentially reduce bacterial pathogenicity without directly killing the bacteria, which may reduce the development of antibiotic resistance.

A common method to screen for quorum sensing inhibition is to use a reporter strain of bacteria that produces a measurable signal (e.g., fluorescence or bioluminescence) in response to quorum sensing molecules.

Materials:

-

Pseudomonas aeruginosa reporter strain (e.g., PAO1-lasB-gfp)

-

Luria-Bertani (LB) broth

-

This compound

-

96-well microtiter plates

-

Plate reader capable of measuring fluorescence or luminescence

Procedure:

-

Culture Preparation: Grow the reporter strain overnight in LB broth.

-

Assay Setup: In a 96-well plate, add fresh LB broth, a diluted culture of the reporter strain, and varying concentrations of this compound. Include a positive control (with quorum sensing molecules but no inhibitor) and a negative control (no quorum sensing molecules or inhibitor).

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 18-24 hours).

-

Measurement: Measure the reporter signal (e.g., GFP fluorescence) and the optical density (OD₆₀₀) to assess bacterial growth.

-

Data Analysis: Normalize the reporter signal to the bacterial growth (fluorescence/OD₆₀₀) and calculate the percentage of inhibition compared to the positive control.

Enzyme Inhibition: Acetylcholinesterase Inhibition

There are indications that this compound may act as an acetylcholinesterase (AChE) inhibitor.[8] AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to an increase in acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis, and is also the mechanism of action for some insecticides.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Assay Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the substrate, ATCI.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Potential Signaling Pathways

Based on its potential biological activities, this compound may interact with the following signaling pathways:

Caption: Potential mechanisms of action for this compound.

Safety and Handling

Specific toxicology data for this compound is not widely available. However, as with any chemical, it should be handled with care in a laboratory setting. Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chiral sulfoxide with potential applications in agriculture and pharmacology. While specific experimental data on its physical and chemical properties are limited, this guide provides a comprehensive overview based on available computed data and information from related compounds. The detailed protocols for its synthesis and for evaluating its potential biological activities offer a valuable resource for researchers in the fields of chemistry, drug discovery, and materials science. Further research is warranted to fully elucidate the experimental properties and biological mechanisms of this compound.

References

- 1. This compound | C13H10Cl2OS | CID 312171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Separation of enantiomers of selected chiral sulfoxides with cellulose tris(4-chloro-3-methylphenylcarbamate)-based chiral columns in high-performance liquid chromatography with very high separation factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-water mixtures as mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | 7047-28-1 | Benchchem [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of benzoheterocyclic sulfoxide derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Chlorinated Sulfoxides: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of specific functional groups is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Among these, chlorinated moieties and sulfoxide groups have independently demonstrated significant utility in medicinal chemistry. The presence of a chlorine atom can enhance metabolic stability, improve membrane permeability, and provide crucial binding interactions with biological targets. Similarly, the sulfoxide group, with its unique stereoelectronic properties, can modulate solubility, participate in hydrogen bonding, and serve as a key pharmacophore.

This technical guide explores the intersection of these two functionalities in the form of chlorinated sulfoxides. While this specific chemical class is still emerging in terms of extensive biological characterization, preliminary evidence and structure-activity relationship (SAR) studies of related compounds suggest a promising future for chlorinated sulfoxides in the development of novel therapeutics. This document provides a comprehensive overview of the known biological activities of chlorinated sulfoxides and related compounds, detailed experimental protocols for their evaluation, and a visual representation of relevant signaling pathways.

Core Biological Activities

Chlorinated sulfoxides have been investigated for a range of biological activities, with the most notable being in the areas of toxicology, anti-inflammatory, antimicrobial, and anticancer research.

Toxicological Profile

The toxicological assessment of chlorinated sulfoxides is crucial for their development as therapeutic agents. A key example is the evaluation of p-chlorophenyl methyl sulfoxide.

Table 1: Toxicological Data for p-Chlorophenyl Methyl Sulfoxide

| Species | Route of Administration | Test | Result | Reference |

| Rat (Male) | Oral | LD50 | 611 mg/kg | [1] |

| Rat (Female) | Oral | LD50 | 463 mg/kg | [1] |

| Mouse (Male) | Oral | LD50 | 328 mg/kg | [1] |

| Mouse (Female) | Oral | LD50 | 440 mg/kg | [1] |

| Rabbit | Dermal | Skin Irritation | Mild Irritation | [2] |

| Rabbit | Ocular | Eye Irritation | Positive responses in cornea, iris, and conjunctiva | [2] |

| Salmonella typhimurium | In vitro | Ames Test | Not mutagenic | [2] |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing either a sulfoxide or a chloro group is well-documented. For instance, Sulindac, a non-steroidal anti-inflammatory drug (NSAID), is a sulfoxide that is metabolized to its active sulfide form to inhibit cyclooxygenase (COX) enzymes.[3][4] While specific data for a broad range of chlorinated sulfoxides is limited, aryl sulfoxides, in general, have been evaluated for their anti-inflammatory properties.[5] A study on a chlorinated pyrrole derivative, 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid, demonstrated significant anti-inflammatory effects after repeated dosing in a carrageenan-induced paw edema model.[6]

Table 2: Anti-inflammatory Activity of a Chlorinated Pyrrole Derivative

| Compound | Animal Model | Dosing | Effect | p-value | Reference |

| 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | Rat (Carrageenan-induced paw edema) | 20 mg/kg (single dose) | Significant edema reduction at 2 hours | p = 0.001 | [6] |

| 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | Rat (Carrageenan-induced paw edema) | 10, 20, 40 mg/kg (14 days) | Significant edema inhibition at all time points | p < 0.001 | [6] |

Antimicrobial Activity

Chlorinated compounds and sulfoxides have independently shown promise as antimicrobial agents. For example, chlorinated benzimidazole derivatives have been synthesized and evaluated for their antibacterial properties.[7][8][9][10] While comprehensive studies on chlorinated sulfoxides are not abundant, the combination of these two functional groups represents a logical direction for the design of new antimicrobial drugs.

Table 3: Antimicrobial Activity of Chlorinated Benzimidazole Derivatives

| Compound Class | Bacterial Strains | Activity | MIC Range (µg/mL) | Reference |

| Benzimidazolylbenzene-sulfonamides | Gram-positive bacteria | Low to moderate | 125-500 | [7] |

| Benzimidazole-triazole derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum | 8-256 | [8] |

| Substituted Benzimidazoles | S. aureus, E. faecalis, E. coli, P. aeruginosa | Variable | 62.5 - >125 | [10] |

Anticancer Activity

The proton pump inhibitor Omeprazole, a benzimidazole sulfoxide, and its analogs have been investigated for their cytotoxic effects and their ability to sensitize cancer cells to chemotherapeutic agents.[11][12] While not all of these analogs are chlorinated, this class of compounds provides a strong rationale for exploring chlorinated sulfoxides in oncology. The anticancer drug Sulindac, a sulfoxide, and its metabolites are also known to inhibit the NF-κB pathway, which is implicated in cancer progression.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of chlorinated sulfoxides.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (chlorinated sulfoxide) and incubate for a specified period (e.g., 72 hours).[17] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[17]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at a wavelength of 492 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.[1][2][18][19][20]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a local, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions before the experiment.

-

Compound Administration: Administer the test compound (chlorinated sulfoxide) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., Indomethacin or Phenylbutazone).[2][19]

-

Induction of Edema: After a set time (e.g., 30 minutes to 1 hour) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[2]

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[2]

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.

Enzyme Inhibition: Butyrylcholinesterase (BChE) Assay

This in vitro assay is used to determine the inhibitory potential of compounds against BChE, an enzyme implicated in the progression of Alzheimer's disease.[21][22][23][24]

Principle: The assay is based on the Ellman's method, where BChE hydrolyzes a substrate (e.g., butyrylthiocholine iodide) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically. The presence of a BChE inhibitor will reduce the rate of this colorimetric reaction.

Procedure:

-

Reagent Preparation: Prepare solutions of BChE enzyme, the substrate (butyrylthiocholine iodide or PTC), DTNB, and the test compound (chlorinated sulfoxide) in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

-

Assay Setup: In a 96-well microplate, add the buffer, DTNB solution, and the test compound at various concentrations.[23]

-

Enzyme Addition and Incubation: Add the BChE enzyme solution to the wells and incubate for a specific period (e.g., 10 minutes at 25°C) to allow for inhibitor-enzyme interaction.[23]

-

Substrate Addition and Measurement: Initiate the reaction by adding the substrate solution. Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[23][24]

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 or Ki value.

Mutagenicity Assessment: Ames Test

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[14][15][17][21][25]

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The bacteria are exposed to the test compound and plated on a histidine-deficient medium. Only the bacteria that undergo a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. An increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Procedure:

-

Strain Preparation: Grow overnight cultures of the Salmonella typhimurium tester strains (e.g., TA98, TA100).[25]

-

Metabolic Activation (Optional): The test can be performed with or without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[25]

-

Exposure: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[14]

-

Plating: Pour the mixture onto a minimal glucose agar plate containing a trace amount of histidine to allow for a few initial cell divisions.[25]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: Compare the number of revertant colonies in the treated plates to the spontaneous reversion rate in the control plates. A significant, dose-dependent increase in the number of revertants suggests that the compound is mutagenic.

Signaling Pathways and Mechanisms of Action

The biological effects of chlorinated sulfoxides are likely mediated through the modulation of key cellular signaling pathways. While direct evidence for many specific chlorinated sulfoxides is still under investigation, the known activities of related compounds point towards the involvement of pathways such as NF-κB and MAPK, which are central to inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, cell survival, and proliferation.[5][26][27][28][29][30] Its dysregulation is implicated in numerous inflammatory diseases and cancers. The canonical pathway is activated by pro-inflammatory cytokines like TNF-α and IL-1, leading to the activation of the IKK complex, which in turn phosphorylates IκBα, targeting it for degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 5. Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity [mdpi.com]

- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsm.com [ijpsm.com]

- 11. Effect of proton pump inhibitor pretreatment on resistance of solid tumors to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic effects of the proton pump inhibitor omeprazole on the non-target marine microalga Tetraselmis suecica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. color | Graphviz [graphviz.org]

- 14. biotoxicity.com [biotoxicity.com]

- 15. Ames test - Wikipedia [en.wikipedia.org]

- 16. In vitro AChE and BuChE activity inhibition assay [bio-protocol.org]

- 17. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 18. 4.2.3. In Vitro AChE and Bche Inhibition Assay [bio-protocol.org]

- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. microbiologyinfo.com [microbiologyinfo.com]

- 22. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 24. content.abcam.com [content.abcam.com]

- 25. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 26. commerce.bio-rad.com [commerce.bio-rad.com]

- 27. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]

- 28. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 29. NF-kB pathway overview | Abcam [abcam.com]

- 30. researchgate.net [researchgate.net]

Literature review of p-haloaryl sulfoxides

An In-depth Technical Guide to p-Haloaryl Sulfoxides for Researchers and Drug Development Professionals

Introduction

p-Haloaryl sulfoxides are a class of organosulfur compounds characterized by a sulfoxide group attached to an aryl ring, which is substituted with a halogen atom at the para position. These moieties are of significant interest in medicinal chemistry and materials science due to their unique stereoelectronic properties. The sulfoxide group is a chiral center, making these compounds valuable as chiral auxiliaries and as key pharmacophores in a range of therapeutic agents.[1][2] The presence of a halogen atom provides a handle for further functionalization through various cross-coupling reactions, enhancing their synthetic versatility. This guide provides a comprehensive review of the synthesis, properties, and applications of p-haloaryl sulfoxides, with a focus on their role in drug development.[3]

Synthesis of p-Haloaryl Sulfoxides

The synthesis of p-haloaryl sulfoxides can be broadly categorized into two main approaches: the oxidation of pre-functionalized p-haloaryl sulfides and the direct C-S bond formation onto an aromatic ring. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

Oxidation of p-Haloaryl Sulfides

The most common and straightforward method for preparing sulfoxides is the oxidation of the corresponding sulfides.[4] A variety of oxidizing agents can be employed, and the key challenge lies in preventing over-oxidation to the corresponding sulfone.

Common Oxidizing Agents:

-

Hydrogen Peroxide (H₂O₂): Often used with a catalyst like a metal complex to achieve selectivity.

-

Peroxy acids (e.g., m-CPBA): Effective but can be aggressive, requiring careful control of reaction conditions.

-

Halogen-based reagents: Reagents like sodium periodate (NaIO₄) or molecular halogens in the presence of water can provide controlled oxidation.[4]

-

Nitrogen-based oxidants: Reagents such as nitric acid or ceric ammonium nitrate have also been utilized.[4]

The enantioselective oxidation of sulfides to produce chiral sulfoxides is a critical area of research, often employing chiral transition metal complexes as catalysts.

C-S Bond Formation and Sulfinylation Reactions

These methods build the p-haloaryl sulfoxide structure by creating the aryl-sulfur bond directly.

-

Palladium-Catalyzed Arylation: A versatile method involves the palladium-catalyzed arylation of sulfenate anions with p-halo-iodobenzenes. This approach offers a route to various aryl sulfoxides.[1]

-

Friedel-Crafts Sulfinylation: Arenes can react with sulfinyl chlorides in the presence of a Lewis acid (e.g., AlCl₃) to form aryl sulfoxides. The reaction generally shows high para-selectivity.[5]

-

Reactions with Diaryliodonium Salts: A transition-metal-free method involves the reaction of β-sulfinyl esters with diaryliodonium salts, which can generate a range of S,S-diaryl and S-alkyl S-aryl sulfoxides.[6]

-

Andersen-Mislow Synthesis: This is a classic and reliable method for producing enantiomerically pure sulfoxides. It involves the reaction of a diastereomerically pure menthyl p-halobenzenesulfinate with an organometallic reagent (e.g., a Grignard reagent).[7]

References

- 1. mdpi.com [mdpi.com]

- 2. Sulfoxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Chlorbenside Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorbenside sulfoxide, a primary metabolite of the organochlorine acaricide chlorbenside, represents a key molecule in the study of pesticide metabolism and environmental fate. While the parent compound, chlorbenside, gained prominence in the mid-20th century for its efficacy against mite eggs and larvae, the discovery and characterization of its sulfoxide metabolite have been more subtle, primarily emerging from toxicological and metabolic investigations. This technical guide provides a comprehensive overview of the discovery, history, and key scientific data related to chlorbenside sulfoxide, tailored for a scientific audience.

Discovery and Historical Context

The history of chlorbenside sulfoxide is intrinsically linked to the development and subsequent safety evaluation of its parent compound, chlorbenside. The discovery can be traced back to metabolic studies conducted on chlorbenside in the 1950s.

Early Development of Chlorbenside:

Chlorbenside (p-chlorobenzyl p-chlorophenyl sulfide) was developed as a promising acaricide with ovicidal and larvicidal properties. Its synthesis and initial biological evaluation were significant steps in the post-war expansion of chemical pest control.

Identification as a Metabolite:

The first documented identification of chlorbenside sulfoxide appears in a 1965 report from the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) on pesticide residues in food. This report references an unpublished study from 1957 by Boots Pure Drug Co., the original developers of chlorbenside. In this study, rabbits were orally administered chlorbenside, and subsequent analysis of their urine revealed the presence of chlorbenside sulfoxide as a metabolite. This discovery was a crucial step in understanding the biotransformation of chlorbenside in mammals. The metabolic pathway involves the oxidation of the sulfide group to a sulfoxide, and further to a sulfone.

While the "Boots, 1957" document is not widely available, its citation in the influential FAO/WHO report marks the formal entry of chlorbenside sulfoxide into the scientific literature. Subsequent research on the metabolism of organosulfur compounds has further elucidated the enzymatic processes likely involved in this transformation, primarily mediated by cytochrome P450 enzymes in the liver.

Physicochemical Properties

A compilation of the known physicochemical properties of chlorbenside and its sulfoxide metabolite is presented below for comparative analysis.

| Property | Chlorbenside | Chlorbenside Sulfoxide |

| CAS Number | 103-17-3 | 7047-28-1 |

| Molecular Formula | C₁₃H₁₀Cl₂S | C₁₃H₁₀Cl₂OS |

| Molecular Weight | 269.19 g/mol | 285.19 g/mol |

| Melting Point | 75-76 °C | 124 °C |

| Boiling Point | 83-84 °C at 0.0024 mmHg | 446.4 °C (Predicted) |

| Physical State | Colorless solid with an almond-like odor | Data not available |

| Solubility | Soluble in acetone, benzene, toluene, xylene, and petroleum ether. About 2.9% in ethanol. | Data not available |

Experimental Protocols

Detailed experimental protocols from the original discovery are not available. However, based on standard methodologies of the time and current practices, plausible protocols for the synthesis and metabolic analysis of chlorbenside sulfoxide are provided below.

Synthesis of Chlorbenside Sulfoxide

Objective: To synthesize chlorbenside sulfoxide from chlorbenside via oxidation.

Materials:

-

Chlorbenside (p-chlorobenzyl p-chlorophenyl sulfide)

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Dichloromethane

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Dissolve chlorbenside (1.0 g, 3.71 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide (0.42 mL, 4.08 mmol, 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 24 hours, monitoring the progress by TLC.

-

Once the reaction is complete, pour the mixture into ice-cold water (100 mL) and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield pure chlorbenside sulfoxide.

-

Characterize the final product by NMR and mass spectrometry.

In Vivo Metabolic Study (Representative Protocol)

Objective: To identify metabolites of chlorbenside in a mammalian model.

Materials:

-

Chlorbenside

-

Laboratory rabbits

-

Metabolic cages for urine and feces collection

-

Analytical standards for chlorbenside, chlorbenside sulfoxide, and chlorbenside sulfone

-

Solvents for extraction (e.g., diethyl ether, ethyl acetate)

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system with UV and mass spectrometry (MS) detection

Procedure:

-

House male New Zealand white rabbits in individual metabolic cages that allow for the separate collection of urine and feces.

-

Administer a single oral dose of chlorbenside (e.g., 300 mg/kg body weight) suspended in a suitable vehicle (e.g., corn oil) to each rabbit.

-

Collect urine and feces at regular intervals (e.g., 0-24h, 24-48h, etc.) for up to 72 hours post-dosing.

-

For urine analysis, acidify a sample and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Alternatively, pass the urine sample through an appropriate SPE cartridge to concentrate the metabolites.

-

Analyze the extracts by HPLC-UV/MS.

-

Compare the retention times and mass spectra of the detected peaks with those of the analytical standards of chlorbenside, chlorbenside sulfoxide, and chlorbenside sulfone to confirm the identity of the metabolites.

-

Quantify the amount of each metabolite excreted over time.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the metabolic pathway of chlorbenside and the logical workflow of the discovery of chlorbenside sulfoxide.

An In-depth Technical Guide to p-Chlorobenzyl-p-chlorophenyl sulfoxide: Molecular Weight, Formula, and Characterization

This technical guide provides a detailed overview of the chemical properties of p-Chlorobenzyl-p-chlorophenyl sulfoxide, with a focus on its molecular formula and weight. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular and Chemical Properties

This compound is a diaryl sulfoxide compound characterized by the presence of a sulfinyl group bonded to a p-chlorobenzyl group and a p-chlorophenyl group. Sulfoxides are a class of organosulfur compounds with the general structure R-S(=O)-R'. The sulfur atom in sulfoxides is chiral when the R and R' groups are different, as is the case with this molecule.

Molecular Formula and Weight

The molecular formula of this compound has been determined to be C13H10Cl2OS[1]. This formula indicates that a single molecule of the compound contains 13 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 1 oxygen atom, and 1 sulfur atom.

Based on this molecular formula, the calculated molecular weight is 285.2 g/mol [1]. The elemental composition and their respective contributions to the molecular weight are summarized in the table below.

Table 1: Quantitative Data for this compound

| Property | Value |

| Molecular Formula | C13H10Cl2OS |

| Molecular Weight | 285.2 g/mol |

| Elemental Composition | |

| Carbon (C) | 54.75% |

| Hydrogen (H) | 3.53% |

| Chlorine (Cl) | 24.87% |

| Oxygen (O) | 5.61% |

| Sulfur (S) | 11.24% |

Experimental Protocols

While specific experimental data for this compound is not extensively detailed in publicly available literature, general methodologies for the synthesis and characterization of diaryl sulfoxides are well-established.

General Synthesis of Diaryl Sulfoxides

A common method for the synthesis of diaryl sulfoxides is the oxidation of the corresponding diaryl sulfide.

-

Starting Material : p-Chlorobenzyl-p-chlorophenyl sulfide.

-

Oxidizing Agent : A controlled amount of an oxidizing agent such as hydrogen peroxide (H2O2) or a peroxy acid (e.g., m-CPBA) is used. The reaction must be carefully monitored to prevent over-oxidation to the corresponding sulfone.

-

Solvent : A suitable organic solvent, such as acetic acid or dichloromethane, is typically used.

-

Procedure : The sulfide is dissolved in the solvent, and the oxidizing agent is added dropwise at a controlled temperature, often at or below room temperature. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification : Once the reaction is complete, the product is isolated by extraction and purified using column chromatography or recrystallization.

General Characterization Techniques

The structure and purity of the synthesized this compound can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are used to confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.

-

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

-

Infrared (IR) Spectroscopy : The presence of the S=O bond in the sulfoxide is characterized by a strong absorption band in the IR spectrum, typically in the range of 1030-1070 cm-1.

-

Elemental Analysis : This method provides the percentage composition of the elements (C, H, N, S, etc.) in the compound, which can be compared with the calculated values from the molecular formula.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a diaryl sulfoxide like this compound.

Caption: General workflow for the synthesis and characterization of a diaryl sulfoxide.

References

An In-depth Technical Guide to the Solubility of p-Chlorobenzyl-p-chlorophenyl sulfoxide and its Analogs in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-Chlorobenzyl-p-chlorophenyl sulfoxide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related structural analog, bis(4-chlorophenyl) sulfoxide, to provide valuable insights. The guide details established experimental protocols for determining solubility, offering a framework for researchers to conduct their own assessments.

Introduction

This compound is a diaryl sulfoxide derivative. The solubility of such compounds is a critical parameter in various scientific and industrial applications, including chemical synthesis, purification, and formulation development. Understanding the solubility profile in a range of common laboratory solvents is essential for designing and optimizing experimental conditions.

The molecular structure of this compound, with its two chlorophenyl groups and a benzyl substituent, suggests a generally nonpolar character, which will significantly influence its solubility in different media. This guide will explore the expected solubility trends based on the behavior of analogous compounds and provide detailed methodologies for empirical determination.

Quantitative Solubility Data

Table 1: Hypothetical Solubility of this compound in Common Laboratory Solvents at 25°C

| Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) - Hypothetical |

| Hexane | 1.9 | Low (<0.1) |

| Toluene | 2.4 | Moderate (1-5) |

| Diethyl Ether | 4.3 | Moderate (1-5) |

| Chloroform | 4.8 | High (>10) |

| Ethyl Acetate | 6.0 | Moderate (1-5) |

| Acetone | 21 | High (>10) |

| Ethanol | 25 | Moderate (1-5) |

| Methanol | 33 | Low-Moderate (0.1-1) |

| Dimethyl Sulfoxide (DMSO) | 47 | Very High (>20) |

| Water | 80 | Very Low (<0.01) |

Note: The hypothetical solubility values are estimated based on the general principle of "like dissolves like." The nonpolar aromatic rings and the chloro-substituents suggest good solubility in nonpolar and moderately polar solvents, while the polar sulfoxide group may contribute to some solubility in more polar organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed protocols for two common methods: the thermodynamic shake-flask method and the kinetic solubility assay.

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation:

-

Ensure the this compound is of high purity.

-

Select a range of common laboratory solvents (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, and water).

-

Prepare a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C).

-

-

Procedure:

-

Add an excess amount of solid this compound to a series of screw-capped vials, each containing a known volume of a specific solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the constant temperature bath/incubator and agitate them using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a pre-warmed syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration of the solute in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

3.2. Kinetic Solubility Assay using Dimethyl Sulfoxide (DMSO)

This high-throughput method is often used in drug discovery to assess the aqueous solubility of compounds initially dissolved in DMSO.

Protocol:

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at a specific pH).

-

Use a multi-well plate (e.g., 96-well) for the assay.

-

-

Procedure:

-

Dispense the aqueous buffer into the wells of the microplate.

-

Add a small volume of the DMSO stock solution to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

-

-

Analysis (Turbidimetric Method):

-

Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

-

Analysis (Filtration and Quantification Method):

-

After incubation, filter the contents of the wells through a filter plate to remove any precipitated compound.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like LC-MS/MS or HPLC-UV.

-

The highest concentration that remains in solution is reported as the kinetic solubility.

-

Visualized Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Caption: Workflow for Kinetic Solubility Assay using a DMSO Stock Solution.

The Sulfur Stereocenter: A Technical Guide to the Chirality and Stereochemistry of Sulfoxide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoxides represent a unique class of chiral molecules where the stereogenic center is located on the sulfur atom. This feature imparts significant conformational stability and has profound implications for their application in asymmetric synthesis and, most critically, in pharmacology. The differential biological activity between sulfoxide enantiomers, exemplified by blockbuster drugs like esomeprazole, has made the stereoselective synthesis and analysis of these compounds a cornerstone of modern drug development. This technical guide provides an in-depth exploration of the core principles of sulfoxide stereochemistry, detailed methodologies for the synthesis and analysis of enantiopure sulfoxides, and a discussion of their impact on medicinal chemistry.

Introduction: The Nature of the Sulfoxide Chiral Center

A sulfoxide group, R-S(=O)-R', possesses a sulfur atom with a lone pair of electrons, an oxygen atom, and two different organic residues. This arrangement results in a tetrahedral or trigonal pyramidal geometry around the sulfur atom, making it a stereogenic center when the two organic substituents (R and R') are not identical.[1] Unlike amines, which undergo rapid pyramidal inversion at room temperature, sulfoxides exhibit a high barrier to inversion, typically in the range of 38-41 kcal/mol.[1] This exceptional configurational stability means that sulfoxide enantiomers do not racemize under normal conditions, such as temperatures below 200°C, allowing for their separation and isolation as stable, optically active compounds.[1]

The importance of this chirality is underscored in the pharmaceutical industry, where enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2][3] The anti-ulcer medication esomeprazole (the S-enantiomer of omeprazole) and the wakefulness-promoting agent armodafinil (the R-enantiomer of modafinil) are prominent examples of single-enantiomer sulfoxide drugs developed to provide a better therapeutic index than their racemic counterparts.[4]

Synthesis of Enantiopure Sulfoxides

The preparation of enantiomerically pure sulfoxides is a key challenge and an area of intense research. The primary strategies can be broadly categorized into two approaches: the modification of chiral precursors and the asymmetric oxidation of prochiral sulfides.[2]

Nucleophilic Substitution on Chiral Sulfinates (Andersen Synthesis)

One of the earliest and still widely used methods is the Andersen synthesis, which involves the nucleophilic substitution of a chiral sulfinate ester.[1] This method relies on the preparation of diastereomerically pure sulfinates, typically from a chiral alcohol like (-)-menthol. The diastereomers are separated by crystallization, and subsequent reaction with an organometallic reagent (e.g., a Grignard reagent) proceeds with a clean inversion of configuration at the sulfur center to yield the enantiopure sulfoxide.[1]

Asymmetric Oxidation of Prochiral Sulfides

The most direct and attractive route to chiral sulfoxides is the catalytic asymmetric oxidation of prochiral sulfides.[5] This approach avoids the need for stoichiometric chiral auxiliaries. Several powerful methods have been developed.

-

Metal-Catalyzed Oxidations: Transition metal complexes with chiral ligands are highly effective for this transformation. The seminal work by Kagan and Modena utilized a titanium/diethyl tartrate (DET) complex, a modification of the Sharpless epoxidation catalyst, to achieve high enantioselectivity.[2][5][6] Vanadium, iron, and manganese complexes with various chiral ligands, such as salan and salen derivatives, have also been successfully employed, often using hydrogen peroxide as a green oxidant.[2][7] The enantiomeric excess (ee) can be very high, with some catalytic systems achieving >99% ee.[8][9]

-

Organocatalytic Oxidations: Chiral organic molecules can also catalyze the asymmetric oxidation of sulfides. Chiral Brønsted acids and BINOL-phosphates have been used with hydrogen peroxide to produce sulfoxides with high enantioselectivity.[10][7]

-

Biocatalytic Oxidations: Enzymes, particularly monooxygenases like cyclohexanone monooxygenase (CHMO), offer an environmentally benign and highly selective method for asymmetric sulfoxidation.[8][11] These biocatalytic systems can provide excellent enantioselectivity (often >99% ee) and are being developed for large-scale industrial processes, as demonstrated in the pilot-scale synthesis of esomeprazole.[12]

The logical workflow for preparing and analyzing chiral sulfoxides is summarized in the diagram below.

Figure 1. General workflow for the synthesis and stereochemical analysis of chiral sulfoxides.

Quantitative Data Summary

The efficacy of various asymmetric sulfoxidation methods is best compared through quantitative data. The following tables summarize representative results for different catalytic systems.

Table 1: Metal-Catalyzed Asymmetric Sulfoxidation of Thioanisole (Methyl Phenyl Sulfide)

| Catalyst System | Chiral Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

| Ti(OiPr)₄/DET/H₂O | (R,R)-DET | Cumyl Hydroperoxide (CHP) | CH₂Cl₂ | -20 | 90 | 96 | [2] |

| Fe(salan) | Salan derivative | H₂O₂ | Water | RT | 90 | 95 | [7] |

| V-salan complex | Salan derivative | H₂O₂ | CCl₄ | RT | >99 | 95 | [7] |

| Mn-salen complex | Salen derivative | Iodosobenzene | CH₂Cl₂ | -40 | 65 | 90 | [2] |

| Ru(NO)-salen | Salen derivative | O₂ (air), visible light | Water | RT | 95 | 96 | [11] |

Table 2: Biocatalytic and Organocatalytic Asymmetric Sulfoxidation

| Catalyst | Substrate | Oxidant | Yield (%) | ee (%) | Ref |

| Cyclohexanone Monooxygenase (CHMO) | Thioanisole | O₂ | - | >99 | [11] |

| Chiral Brønsted Acid | Various Sulfides | H₂O₂ | High | High | [7] |

| Engineered P450 Monooxygenase | 1-Thiochroman-4-one | O₂ | - | 93 | [8] |

Impact on Drug Development: The Case of Esomeprazole

The profound impact of sulfoxide stereochemistry on drug action is perfectly illustrated by the proton pump inhibitor (PPI) omeprazole. Omeprazole is administered as a racemate of its (S)- and (R)-enantiomers. The active compound works by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells. However, the two enantiomers are metabolized differently by cytochrome P450 enzymes in the liver, primarily CYP2C19.[13]

The (S)-enantiomer, esomeprazole, is metabolized more slowly than the (R)-enantiomer. This results in a higher bioavailability and more consistent plasma concentrations, leading to more effective and sustained inhibition of the proton pump compared to the racemate.[13] This improved pharmacokinetic profile provides a superior clinical outcome in the treatment of acid-related disorders.

Figure 2. Relationship between omeprazole enantiomers, metabolism, and therapeutic effect.

Experimental Protocols

Protocol: Kagan-Modena Asymmetric Sulfoxidation

This protocol is a representative example of a metal-catalyzed asymmetric oxidation to produce an enantioenriched sulfoxide.[2][6]

-

Catalyst Preparation:

-

In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (CH₂Cl₂).

-

Add titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 eq).

-

Add (R,R)-diethyl tartrate ((R,R)-DET) (2.0 eq). Stir the mixture at room temperature for 10 minutes until a homogenous yellow solution is formed.

-

Add deionized water (1.0 eq) and stir the mixture for another 20-30 minutes at room temperature. The solution should remain clear.

-

-

Oxidation Reaction:

-

Cool the catalyst solution to -20°C using an appropriate cooling bath.

-

Add the prochiral sulfide (e.g., methyl p-tolyl sulfide) (1.0 eq) to the cooled solution.

-

Slowly add cumyl hydroperoxide (CHP) (1.1-1.2 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -20°C and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 4-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a small amount of water or brine.

-

Allow the mixture to warm to room temperature and stir for 1 hour. A white precipitate may form.

-

Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with dichloromethane.

-

Combine the organic filtrates and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure sulfoxide.

-

Protocol: Stereochemical Analysis by Chiral HPLC

Determining the enantiomeric excess (ee) of the synthesized sulfoxide is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method.[3][14]

-

Sample Preparation:

-

Prepare a stock solution of the purified sulfoxide sample in a suitable mobile phase solvent (e.g., hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralpak AD or Chiralcel OD, is often effective for sulfoxide separation.[15]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase separations. The ratio can be optimized to improve resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV detector set to an appropriate wavelength for the analyte (e.g., 225 nm or 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.

-

Integrate the peak areas for each enantiomer (Area₁ and Area₂).

-

Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

-

Conclusion

The stereochemistry of sulfoxides is a rich and vital field of study with direct applications in modern organic synthesis and drug development. The configurational stability of the sulfur stereocenter necessitates stereocontrolled synthesis and rigorous analytical characterization. As demonstrated by esomeprazole, designing single-enantiomer sulfoxide drugs can lead to significant improvements in pharmacokinetic profiles and therapeutic efficacy. The continued development of efficient and green catalytic methods, particularly those employing biocatalysis and earth-abundant metals, will further empower chemists to harness the unique properties of sulfoxide chirality for the creation of novel therapeutics and advanced materials.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [cora.ucc.ie]

- 6. scispace.com [scispace.com]

- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Determination of chiral sulfoxides in plasma by normal-phase liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Persistence and Degradation of Aryl Sulfoxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The widespread use of aryl sulfoxides in pharmaceuticals, agriculture, and industry has led to their emergence as environmental contaminants of concern. Understanding their persistence, degradation pathways, and potential ecological impact is crucial for environmental risk assessment and the development of more benign alternatives. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of aryl sulfoxides, with a focus on their persistence in various environmental compartments and the mechanisms of their degradation.

Environmental Persistence of Aryl Sulfoxides

The environmental persistence of a chemical is a key determinant of its potential to cause adverse ecological effects. It is often quantified by its half-life (t½) in different environmental matrices such as soil, water, and sediment. The persistence of aryl sulfoxides is influenced by a combination of their inherent chemical stability and the prevailing environmental conditions.

Abiotic Degradation

Abiotic degradation processes, including photodegradation and hydrolysis, can contribute to the transformation of aryl sulfoxides in the environment.

Photodegradation: Many aryl sulfoxides are susceptible to photodegradation, a process driven by sunlight. The rate and pathway of photodegradation are influenced by the specific chemical structure of the sulfoxide and the presence of photosensitizers in the environment. For instance, the insecticide fipronil can undergo photolysis to form its desulfinyl product.[1][2] The half-life of fipronil in water when exposed to sunlight can be as short as 3.6 hours.[3] However, its photolytic half-life in soil is longer, ranging from 147 to 217 hours.[3] The pharmaceutical sulfoxides omeprazole and lansoprazole are also known to degrade upon exposure to simulated solar light.[4][5][6] The photodegradation of albendazole and its sulfoxide metabolite has also been studied, with their photolysis rates and half-lives determined under laboratory conditions.[7][8][9][10]

Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the breakdown of certain compounds. The susceptibility of aryl sulfoxides to hydrolysis is dependent on the pH of the surrounding medium and the chemical's structure. For example, the degradation of the proton pump inhibitors lansoprazole and omeprazole is accelerated in acidic aqueous solutions.[4][5][6][11] In contrast, the insecticide sulfoxaflor is stable to hydrolysis.[12][13][14]

Biotic Degradation

Microbial degradation is a primary pathway for the breakdown of many organic contaminants in the environment. The susceptibility of aryl sulfoxides to microbial metabolism varies significantly.

Aerobic Degradation: In the presence of oxygen, microorganisms can utilize aryl sulfoxides as a source of carbon and energy, leading to their degradation. The half-life of the herbicide sulfadiazine in aerobic nonsterile soils has been reported to be between 12 and 18 days.[15] The insecticide sulfoxaflor degrades in aerobic soil systems, with reported half-lives ranging from 0.161 to 15.90 days depending on the soil type.[13] However, its primary metabolite, X11719474, is more persistent, with a half-life of 320 to 532 days under aerobic conditions.[2]

Anaerobic Degradation: In environments devoid of oxygen, such as in some sediments and waterlogged soils, anaerobic microorganisms can degrade aryl sulfoxides. Fipronil degrades more slowly in anaerobic water and sediment, with a half-life of 116-130 days.[3] In contrast, sulfoxaflor is readily degraded under anaerobic conditions, with half-lives of 0.17 and 2.5 days in different soil types.[2] The herbicide sulfadiazine is more persistent in anoxic soils, with half-lives ranging from 57 to 237 days.[15]

The following table summarizes the available quantitative data on the environmental persistence of selected aryl sulfoxides.

| Aryl Sulfoxide | Environmental Matrix | Condition | Half-life (t½) | Reference |

| Fipronil | Water | Photolysis | 3.6 hours | [3] |

| Fipronil | Soil | Photolysis | 147 - 217 hours | [3] |

| Fipronil | Water/Sediment | Anaerobic | 116 - 130 days | [3] |

| Fipronil Sulfone | Aquatic Environments | - | up to 700 days | [8] |

| Sulfoxaflor | Soil | Aerobic | 0.161 - 15.90 days | [13] |

| Sulfoxaflor | Soil | Anaerobic | 0.17 - 2.5 days | [2] |

| Sulfoxaflor Metabolite (X11719474) | Soil | Aerobic | 320 - 532 days | [2] |

| Sulfadiazine | Soil | Aerobic | 12 - 18 days | [15] |

| Sulfadiazine | Soil | Anoxic | 57 - 237 days | [15] |

| Sulfadiazine | Water (pH 7.2) | Photolysis | 13.2 hours | [16] |

| Omeprazole | Water | Hydrolysis | Degrades significantly in 72h | [5] |

| Lansoprazole | Water | Hydrolysis | Degrades in 72h | [5] |

Degradation Pathways and Metabolites

The degradation of aryl sulfoxides can proceed through various transformation pathways, leading to the formation of a range of metabolites. These metabolites may have different physicochemical properties, persistence, and toxicity compared to the parent compound.